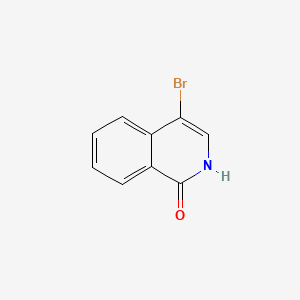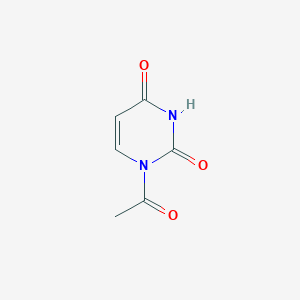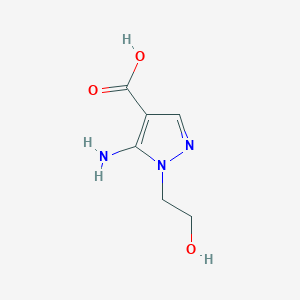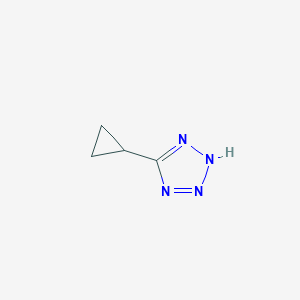
2-Bromo-6-fluoronaphthalene
Vue d'ensemble
Description
2-Bromo-6-fluoronaphthalene is a fluorinated naphthalene derivative . It is used either as an interface material or as an intermediate for the construction of semiconducting molecules in applications of OFETs, OLEDs, and organic photovoltaics, perovskite solar cells .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoronaphthalene involves a process where the raw material is a Tobias acid, and the product is obtained by bromating-debrominating, diazotizating, and thermal decomposing . The product obtained by this process has high purity and stable quality. Moreover, the route is simple, the reaction condition is mild, and there is no need for high pressure .
Molecular Structure Analysis
The molecular formula of 2-Bromo-6-fluoronaphthalene is C10H6BrF . The InChI code is 1S/C10H6BrF/c11-9-3-1-8-6-10 (12)4-2-7 (8)5-9/h1-6H .
Physical And Chemical Properties Analysis
2-Bromo-6-fluoronaphthalene has a molecular weight of 225.06 g/mol . It has a boiling point of 286.6°C at 760 mmHg . The compound is solid at room temperature .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
2-Bromo-6-fluoronaphthalene: is utilized as a building block for synthesizing semiconducting materials that serve as fluorophores in OLED devices . The presence of both bromo- and fluoro- functional groups allows for the creation of compounds that emit light when an electric current is applied. This application is crucial for developing more efficient and vibrant displays for televisions, smartphones, and other electronic devices.
Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, 2-Bromo-6-fluoronaphthalene acts as an intermediate for constructing semiconducting molecules . Its molecular structure helps in the development of low band gap polymers, which are essential for the absorption of a broad spectrum of sunlight, thereby improving the efficiency of solar cells.
Perovskite Solar Cells
This compound can function as an interfacial modulator for mesoscopic perovskite solar cells (PMPSCs) through post-treatment . The bromo-terminal interacts with the iodine ion in perovskite via noncovalent halogen bonds, leading to a more favorable band structure at the interface and enhanced solar energy conversion.
Organic Field-Effect Transistors (OFETs)
As an intermediate in OFETs, 2-Bromo-6-fluoronaphthalene contributes to the construction of semiconducting molecules . The modification of molecular orbitals through the introduction of fluoro- and bromo- groups can lead to improved charge transport properties, which are vital for the performance of OFETs.
Halogen Bonding in Solar Cells
The bromo group in 2-Bromo-6-fluoronaphthalene provides an electrophilic site that can form halogen bonds with other components in solar cells . This interaction can be harnessed to improve the structural stability and efficiency of solar energy devices.
Semiconductor Synthesis Intermediates
2-Bromo-6-fluoronaphthalene: is classified as a semiconductor synthesis intermediate . It is involved in the synthesis of low band gap polymers and other semiconducting materials that are essential for the development of various electronic and optoelectronic devices.
Fluorination Effects on Molecular Properties
The fluorination of naphthalene derivatives, such as 2-Bromo-6-fluoronaphthalene , can lead to a decrease in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels . This alteration can enhance intermolecular interactions, such as hydrogen bonding and π–π interactions, which are beneficial for charge transport and overall device performance.
Interface Material for Electronic Devices
Due to its ability to accommodate electron density and interact with other materials through halogen bonds, 2-Bromo-6-fluoronaphthalene is used as an interface material in electronic devices . This application is significant for the development of devices with improved charge transfer and energy efficiency.
Mécanisme D'action
Safety and Hazards
The safety information for 2-Bromo-6-fluoronaphthalene includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Orientations Futures
2-Bromo-6-fluoronaphthalene is an intermediate for the synthesis of a class of niacin receptor competition drugs . It can be used to treat lipid abnormalities in patients with kidney disease, and can effectively reduce plasma low-density lipoprotein LDL, VLDL, while increasing the level of high-density lipoprotein HDL . It is also used in the synthesis of a pyrrole analgesic, which has a significant effect on the treatment of chronic pain . Furthermore, it is used in the synthesis of a liquid crystal active component. The liquid crystal added to the component is highly dispersible and easy to crystallize, and such a liquid crystal can greatly reduce extreme voltage and high responsiveness .
Propriétés
IUPAC Name |
2-bromo-6-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJAZWLCCNCVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323089 | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoronaphthalene | |
CAS RN |
324-41-4 | |
| Record name | 324-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-bromo-6-fluoronaphthalene interact with the perovskite material and what are the downstream effects on the solar cell performance?
A1: 2-bromo-6-fluoronaphthalene acts as an interfacial modulator in p-MPSCs. The bromine atom in the molecule acts as an electrophilic site and forms a noncovalent halogen bond with the iodine ions present in the perovskite material []. This interaction facilitates electron density transfer from the perovskite to the naphthalene ring system, inducing a favorable band structure modification at the perovskite/carbon interface []. This results in enhanced hole extraction from the perovskite layer and a reduction in interfacial nonradiative recombination, ultimately leading to improved power conversion efficiency (PCE) in the solar cell devices [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















